molecular formula C10H14ClN3O2 B1491829 1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride CAS No. 2098093-03-7

1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride

Cat. No.: B1491829
CAS No.: 2098093-03-7
M. Wt: 243.69 g/mol
InChI Key: DDWMBPDNJSJKRI-UHFFFAOYSA-N
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Description

1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride is a small-molecule compound featuring a urea backbone linked to a phenyl group substituted with an azetidin-3-yloxy moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications. Structural analysis via crystallographic tools like SHELXL and ORTEP-3 confirms typical bond lengths and angles consistent with analogous urea derivatives .

The compound is structurally related to melanin-concentrating hormone (MCH) receptor antagonists, as evidenced by a patent from Eli Lilly & Company (US 7,084,812), which highlights the importance of the 4-(azetidin-3-yloxy)phenyl group in modulating receptor binding .

Properties

IUPAC Name

[4-(azetidin-3-yloxy)phenyl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c11-10(14)13-7-1-3-8(4-2-7)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H3,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMBPDNJSJKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)NC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H15ClN2O2\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}_2
PropertyValue
Molecular Weight250.71 g/mol
CAS Number2098093-03-7
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

This compound exhibits several biological activities, which may be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system.
  • Antiproliferative Effects : In vitro studies indicate that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values for these compounds range from 2.39 μM to 3.90 μM, indicating potent activity comparable to established anticancer drugs like sorafenib .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited .

Case Studies and Research Findings

  • Study on Antiproliferative Activity : A study published in Journal of Medicinal Chemistry evaluated a series of urea derivatives, including this compound. The results indicated that these compounds could serve as potential BRAF inhibitors, a target in various cancers .
  • Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition profile of this compound, highlighting its role in modulating acetylcholine levels in neurodegenerative conditions. This could have implications for diseases such as Alzheimer's.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 2.39 - 3.90 μM
Acetylcholinesterase InhibitionSignificant inhibition observed
AntimicrobialLimited activity against specific strains

Comparison with Similar Compounds

Structural Analogues

The table below summarizes key structural and functional differences between 1-(4-(Azetidin-3-yloxy)phenyl)urea hydrochloride and related compounds:

Compound Name Structural Features Therapeutic Target Key Attributes Reference
1-(4-(Azetidin-3-yloxy)phenyl)urea HCl Urea core, azetidinyloxy-phenyl, HCl salt MCH receptor (proposed) High solubility, rigid backbone
5-[4-(Azetidin-3-yloxy)phenyl]thiazolo-[5,4-c]pyridin-4-one Thiazolo-pyridinone core, azetidinyloxy-phenyl MCH receptor antagonist Enhanced lipophilicity, heterocyclic core
1-(Azetidin-3-yl)urea hydrochloride Azetidine-linked urea, no phenyl group Not specified Simplified structure, lower molecular weight
Key Observations:
  • Core Structure: The target compound’s urea backbone contrasts with the thiazolo-pyridinone core in the Eli Lilly derivative . Urea derivatives often exhibit hydrogen-bonding capabilities, which may enhance target engagement compared to heterocyclic systems.
  • Substituent Effects : The absence of the phenyl group in 1-(azetidin-3-yl)urea hydrochloride likely reduces steric bulk and receptor affinity, underscoring the importance of the 4-aryl substitution in MCH antagonism.
  • Solubility : The hydrochloride salt in the target compound improves solubility relative to neutral analogs, a critical factor for in vivo efficacy.

Therapeutic Potential

The Eli Lilly patent emphasizes the azetidinyloxy-phenyl motif as a key pharmacophore in MCH receptor antagonists . Compared to the thiazolo-pyridinone derivative, the urea-based target compound may offer a different pharmacokinetic profile due to its hydrogen-bonding capacity and reduced lipophilicity. However, the absence of explicit activity data necessitates further experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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